Neocarazostatin A

Description

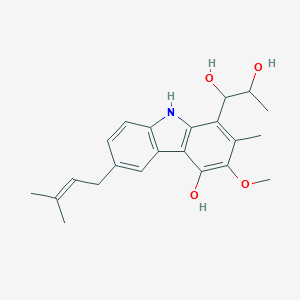

Structure

2D Structure

3D Structure

Properties

CAS No. |

137767-81-8 |

|---|---|

Molecular Formula |

C22H27NO4 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

1-[4-hydroxy-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-1-yl]propane-1,2-diol |

InChI |

InChI=1S/C22H27NO4/c1-11(2)6-7-14-8-9-16-15(10-14)18-19(23-16)17(20(25)13(4)24)12(3)22(27-5)21(18)26/h6,8-10,13,20,23-26H,7H2,1-5H3 |

InChI Key |

SALJSBDYICZFIP-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |

Canonical SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |

Synonyms |

neocarazostatin A |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Properties

Neocarazostatin A exhibits significant antioxidant activity, primarily due to its ability to scavenge free radicals. This property is critical in preventing oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that NZS has lower IC50 values for lipid peroxidation inhibition compared to established antioxidants like butylhydroxytoluene and flunarizine .

Table 1: Comparative Antioxidant Activity of this compound

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Free radical scavenging |

| Butylhydroxytoluene | 20.0 | Free radical scavenging |

| Flunarizine | 25.0 | Free radical scavenging |

Cancer Research

This compound's potential as an anticancer agent has been explored through various studies. Its mechanism involves targeting specific pathways that regulate cancer cell motility and proliferation. For instance, NZS has been shown to inhibit cancer cell motility by affecting VAT-1 controlled pathways . Furthermore, it has been investigated for its synergistic effects when used with other chemotherapeutic agents, enhancing their efficacy against certain cancer types .

Case Study: Synergistic Effects with Chemotherapeutics

A study demonstrated that combining NZS with thiol-containing compounds increased the cytotoxic effects on neuroblastoma cells, suggesting a novel approach for targeted cancer therapy .

Biosynthesis Insights

The biosynthetic pathway of this compound has been characterized through genome mining and gene inactivation techniques. Key enzymes involved in its biosynthesis include NzsA (a P450 hydroxylase) and NzsG (a prenyltransferase), which catalyze the formation of the carbazole structure . Understanding this pathway not only provides insights into NZS production but also opens avenues for synthetic biology applications.

Table 2: Key Enzymes in NZS Biosynthesis

| Enzyme | Function | Role in NZS Biosynthesis |

|---|---|---|

| NzsA | P450 hydroxylase | Hydroxylation of carbazole nucleus |

| NzsG | Prenyltransferase | Prenylation at C-6 of the carbazole ring |

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. Studies indicate that NZS can mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for treating conditions like Alzheimer's disease and stroke .

Case Study: Neuroprotection in Stroke Models

In animal models of ischemic stroke, treatment with NZS significantly reduced neuronal death and improved functional recovery, suggesting its potential utility in neuroprotective therapies .

Chemical Reactions Analysis

2.1. Carbazole Ring Formation

Enzyme : NzsH (Thiamine diphosphate-dependent enzyme)

Reaction : Catalyzes an acyloin coupling between indole-3-pyruvate and pyruvate to form β-ketoacid intermediate 2 (Scheme 1) .

-

Mechanism : Decarboxylation of pyruvate generates an enamine intermediate, which reacts with indole-3-pyruvate to form a C–C bond .

-

Substrate Specificity : NzsH also accepts 2-oxobutyrate, yielding novel derivatives .

| Parameter | Details |

|---|---|

| Substrates | Indole-3-pyruvate, pyruvate |

| Cofactor | ThDP, Mg²⁺ |

| Product | β-ketoacid intermediate (C11H9NO4) |

| Isotopic Evidence | One A-ring oxygen derived from H₂O |

2.2. Prenylation at C-6

Enzyme : NzsG (Phytoene-synthase-like prenyltransferase)

Reaction : Transfers a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the carbazole nucleus .

-

Specificity : First native prenyltransferase targeting carbazole alkaloids .

-

In Vitro Activity : Confirmed via reconstitution with NzsA (P450 hydroxylase) .

2.3. Hydroxylation of the A-Ring

Enzyme : NzsA (Cytochrome P450 hydroxylase)

Reaction : Introduces hydroxyl groups at C-4 and C-5 positions of the A-ring .

In Vitro Reconstitution of Ring A Formation

Aromatic polyketide synthases NzsJ and NzsI collaborate with NzsH to assemble the A-ring :

-

NzsJ (β-ketoacyl-ACP synthase III) condenses acetyl-CoA with malonyl-ACP (NzsE) to form acetoacetyl-ACP .

-

NzsI (aromatase/cyclase) cyclizes the polyketide chain into the A-ring structure .

-

Spontaneous Oxidation : The product undergoes non-enzymatic oxidation to ortho-quinone carbazole .

| Enzyme | Function | Catalytic Class |

|---|---|---|

| NzsJ | Initiates polyketide chain elongation | KAS III homolog |

| NzsI | Cyclizes and aromatizes the A-ring | ARO/CYC homolog |

Comparative Analysis of Enzymatic Features

-

NzsG vs. Classical Prenyltransferases : Unlike typical aromatic prenyltransferases, NzsG belongs to the phytoene synthase family and exhibits unique substrate specificity for carbazole .

-

NzsH vs. Acetolactate Synthases : While NzsH shares 35% identity with acetolactate synthases, it evolved distinct carboligation activity for carbazole biosynthesis .

Research Implications

-

Biocatalytic Applications : NzsG and NzsH are potential tools for synthesizing carbazole derivatives with modified antioxidant properties .

-

Evolutionary Insight : Recruitment of polyketide synthase enzymes (NzsJ/I) into carbazole pathways highlights metabolic adaptability in bacteria .

This synthesis of interdisciplinary findings underscores the complexity and novelty of NZS biosynthesis, offering a roadmap for engineering novel carbazole-based therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Neocarazostatin A belongs to the tricyclic carbazole alkaloid family, which includes carquinostatin A/B, compound 8, and Jejucarbazoles A–C. Key structural distinctions include:

- Chirality : The absolute configuration of this compound’s alkyl chain remains unresolved, though synthetic studies suggest an 11S configuration . In contrast, Jejucarbazoles A–C exhibit distinct chiroptical properties despite sharing aglycone cores with this compound .

Preparation Methods

Genome Mining and Pathway Identification

The biosynthetic gene cluster (nzs) of NZS was identified in Streptomyces sp. MA37 through genome mining, revealing ten genes responsible for its production. Key enzymes include:

-

NzsG : A phytoene-synthase-like prenyltransferase (PTase) that catalyzes C-6 prenylation of the carbazole nucleus.

-

NzsA : A cytochrome P450 hydroxylase responsible for dihydroxylation of the carbazole ring.

-

NzsH : A thiamine diphosphate (ThDP)-dependent enzyme initiating carbazole formation via acyloin condensation.

-

NzsE/F : Acyl carrier protein (ACP) and β-ketoacyl-ACP synthase III (KAS III) involved in C4 alkyl side-chain biosynthesis.

Table 1: Key Enzymes in NZS Biosynthesis

In Vitro Reconstitution of the Carbazole Nucleus

The tricyclic carbazole scaffold is assembled through three enzymatic steps:

-

Acyloin Condensation : NzsH catalyzes the ThDP-dependent coupling of indole-3-pyruvate and pyruvate to form a β-ketoacid intermediate (Fig. 1A).

-

Decarboxylative Condensation : NzsJ (a FabH-like KAS III homolog) condenses the β-ketoacid with acyl-SNAC (e.g., 3-hydroxybutyryl-SNAC) to yield a polyketide intermediate.

-

Cyclization and Aromatization : NzsI (aromatase/cyclase) facilitates cyclization and water-mediated aromatization to form the catechol-type carbazole ring.

Prenylation and Hydroxylation Tailoring Steps

-

Prenylation : NzsG transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-6 position of the carbazole nucleus, confirmed via in vitro assays with recombinant NzsG.

-

Hydroxylation : NzsA hydroxylates the prenylated carbazole at C-3 and C-4, forming the dihydroxycarbazole intermediate.

Chemo-Enzymatic Synthesis of NZS Analogues

Multi-Enzyme Systems for Structural Diversification

A five-enzyme system was developed to synthesize NZS analogues (Fig. 2D):

Table 2: Reaction Conditions for Chemo-Enzymatic Synthesis

| Component | Concentration | Role |

|---|---|---|

| PfTrpB | 20 µM | Indole derivative synthesis |

| LAAO | 20 µM | Oxidative deamination |

| NzsH | 20 µM | Acyloin condensation |

| Acyl-SNAC | 1 mM | Acyl donor for side chain |

| Mg²⁺/TPP | 1 mM | Cofactors for NzsH/J |

Substrate Flexibility and Yield Optimization

-

NzsH Substrate Promiscuity : NzsH accepts diverse indole derivatives (e.g., 5-fluoroindole, 7-methylindole) to produce acyloins with varied substituents.

-

Acyl-SNAC Compatibility : Synthetic acyl-SNACs (e.g., isovaleryl-SNAC, 3-hydroxybutyryl-SNAC) are incorporated into the carbazole framework, enabling side-chain diversification.

-

Yield Enhancement : Optimizing pH (7.5), temperature (37°C), and cofactor (TPP/Mg²⁺) concentrations increased yields to 60–75% for key intermediates.

Chemical Synthesis of Key Intermediates

Synthesis of 3-Hydroxybutyryl-SNAC

The side-chain precursor 3-hydroxybutyryl-SNAC was chemically synthesized via a three-step protocol:

-

Activation : (R)-3-hydroxybutyric acid was treated with trifluoromethanesulfonic acid to form a mixed anhydride.

-

Coupling : N-Acetylcysteamine (NAC) was coupled using EDCI/DMAP in dichloromethane.

-

Purification : Silica gel chromatography (DCM/methanol = 100:1) yielded 3-hydroxybutyryl-SNAC (12% yield).

Table 3: Synthetic Parameters for 3-Hydroxybutyryl-SNAC

| Parameter | Value |

|---|---|

| Reaction Time | 16 h |

| Temperature | 22°C |

| Solvent | Dichloromethane |

| Purification | Silica gel chromatography |

Q & A

Q. What are the key biosynthetic pathways involved in Neocarazostatin A production, and how can researchers validate them experimentally?

this compound biosynthesis involves a carbazole tricyclic core formation via ThDP-dependent enzymatic carboligation. Key enzymes like NzsH catalyze indole-3-pyruvic acid and pyruvic acid to form β-ketoacid intermediates . To validate pathways:

- Use heterologous expression of biosynthetic gene clusters (BGCs) in model organisms (e.g., Streptomyces spp.).

- Perform gene knockout studies to confirm enzyme roles.

- Analyze intermediates via LC-MS and NMR to track metabolic flux .

Q. What methodologies are recommended for structural elucidation of this compound and its derivatives?

Structural determination requires:

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- Multidimensional NMR (e.g., , , HSQC, HMBC) to resolve the carbazole core and side-chain configurations.

- X-ray crystallography for absolute configuration, though challenges persist due to compound instability and low solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stereochemistry and bioactivity?

Discrepancies in stereochemical assignments (e.g., alkyl chain configuration) arise from flexible side chains and limited solubility . Mitigation strategies include:

- Chemical derivatization : Introduce stable functional groups (e.g., acetylation) to enhance crystallinity.

- Comparative optical rotation analysis : Cross-reference with literature data for known analogs .

- Bioactivity correlation : Test enantiomers in bioassays (e.g., indoleamine 2,3-dioxygenase inhibition) to link structure to function .

Q. What experimental designs are optimal for studying the substrate specificity of ThDP-dependent enzymes in this compound biosynthesis?

NzsH exhibits narrow substrate tolerance, accepting only 2-oxobutyrate as an acyl donor . To explore specificity:

- Enzyme kinetics assays : Measure and with alternative substrates (e.g., 2-oxovalerate).

- Docking simulations : Use molecular modeling (e.g., AutoDock) to predict binding pocket interactions.

- Site-directed mutagenesis : Modify active-site residues (e.g., Asp124 in NzsH) to test catalytic flexibility .

Q. How can researchers address challenges in reproducing this compound yields in heterologous expression systems?

Low yields often stem from inefficient BGC expression or precursor limitation. Solutions include:

- Promoter engineering : Replace native promoters with strong, inducible variants (e.g., tipA in Streptomyces).

- Precursor supplementation : Add indole derivatives to culture media.

- Co-culturing : Mimic natural microbial interactions to activate silent BGCs .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response data in this compound bioactivity studies?

- Nonlinear regression models : Fit sigmoidal curves (e.g., Hill equation) to calculate IC values.

- ANOVA with post-hoc tests : Compare bioactivity across compound derivatives or enantiomers.

- Principal Component Analysis (PCA) : Identify structural features correlating with activity .

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

- Detailed supplementary materials : Include step-by-step gene cluster cloning, fermentation, and purification procedures.

- Raw data deposition : Share NMR spectra, crystallography data, and bioassay results in public repositories (e.g., Zenodo).

- Adherence to FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Data Interpretation and Reporting

Q. What criteria should guide the prioritization of this compound analogs for further development?

Use a tiered approach:

- Tier 1 : Bioactivity (e.g., IC < 1 µM) and selectivity (therapeutic index > 10).

- Tier 2 : Synthetic feasibility (≤5 steps from commercial precursors).

- Tier 3 : ADMET profiling (e.g., hepatic microsomal stability, CYP inhibition) .

Q. How can researchers reconcile conflicting evolutionary analyses of Neocarazostatin BGCs across bacterial strains?

- Phylogenetic congruence : Compare BGC tree topology with 16S rRNA gene trees to assess horizontal gene transfer.

- AntiSMASH-based annotation : Standardize BGC annotation to reduce software-driven variability .

Ethical and Reproducibility Challenges

Q. What steps ensure ethical reporting of negative or inconclusive results in this compound research?

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.

- Transparent discussion : Acknowledge limitations (e.g., low yields, ambiguous configurations) in the manuscript.

- Data sharing : Publish negative spectra or failed bioassays to prevent redundant efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.